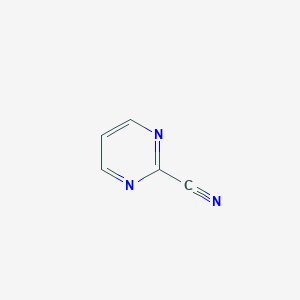

2-Cyanopyrimidine

概要

説明

2-Cyanopyrimidine, commonly known by its brand name Pravachol, is a statin medication primarily used to prevent cardiovascular disease and treat abnormal lipid levels. It works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver . This compound is taken orally and is often prescribed alongside lifestyle changes such as diet, exercise, and weight loss .

準備方法

2-Cyanopyrimidine is synthesized through a combination of fermentation and chemical processes. Initially, mevastatin is obtained through the fermentation of Penicillium citrinum. This is followed by hydrolysis of the lactone group and biological hydroxylation using Streptomyces carbophilus to introduce the allylic 6-alcohol group . Industrial production involves optimizing these processes to ensure high yield and purity.

化学反応の分析

2-Cyanopyrimidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. For instance, the electrochemical reduction of provastatin has been studied using cyclic and square-wave voltammetry, revealing that the reduction proceeds via a stable intermediate . Major products formed from these reactions include various metabolites such as 3-alpha-isomer of provastatin and a glutathione conjugate .

科学的研究の応用

Medicinal Chemistry

2-Cyanopyrimidine derivatives have been extensively studied for their therapeutic potential. They exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds containing the this compound framework have demonstrated antibacterial and antifungal activities, making them valuable in developing new antibiotics and antifungal agents .

- Anticancer Activity : Research indicates that certain this compound derivatives possess anticancer properties, acting as potential chemotherapeutic agents .

- Anti-inflammatory Effects : These compounds have shown promise as anti-inflammatory agents, contributing to their therapeutic relevance in treating inflammatory diseases .

Table 1: Biological Activities of this compound Derivatives

Bioconjugation Applications

Recent studies have highlighted the utility of this compound derivatives in bioconjugation processes, particularly for selective modifications of peptides and proteins.

- N-terminal Cysteine Bioconjugation : A novel method utilizing this compound derivatives allows for efficient N-terminal cysteine bioconjugation under mild aqueous conditions. This method facilitates the selective chemical modification of bioactive peptides, enhancing their therapeutic efficacy .

- Peptide Bond Cleavage : The highly reactive nature of this compound enables the cleavage of peptide bonds in glutathione, showcasing its potential as a chemical tool for site-selective peptide modifications .

Case Study: Cysteine-selective Bioconjugation

A systematic investigation into various this compound derivatives revealed that those with electron-withdrawing groups react efficiently with cysteine. For instance, the introduction of fluoro and trifluoromethyl groups significantly improved reaction rates, leading to high yields of thiazoline products .

Table 2: Reactivity of this compound Derivatives with Cysteine

| Derivative | Electron-Withdrawing Group | Reaction Yield (%) |

|---|---|---|

| This compound (1d) | Fluoro | 97 |

| This compound (1e) | Trifluoromethyl | 94 |

| This compound (1c) | None | 73 |

Material Science Applications

The coordination chemistry involving this compound has led to the development of metal-organic frameworks (MOFs) and other advanced materials.

- Metal Coordination : The ability of this compound to form complexes with transition metals has been explored in synthesizing new materials with unique properties. These materials can serve applications in catalysis and gas storage .

- Nanocatalysts : Recent innovations have resulted in nanocatalysts based on this compound that exhibit enhanced catalytic activity for various organic reactions .

作用機序

2-Cyanopyrimidine exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, provastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream . This mechanism also involves the upregulation of LDL receptors, which further enhances the clearance of LDL cholesterol from the blood .

類似化合物との比較

2-Cyanopyrimidine is often compared with other statins such as atorvastatin, simvastatin, and rosuvastatin. While all these compounds inhibit HMG-CoA reductase, they differ in their potency, side effects, and pharmacokinetic profiles . For example, atorvastatin and rosuvastatin are more potent than provastatin but may have a higher incidence of muscle-related side effects . Simvastatin, on the other hand, is similar in effectiveness to provastatin but may interact with more medications . This compound is unique in its relatively lower risk of drug interactions and its hydrophilic nature, which reduces its penetration into muscle tissues and thus lowers the risk of muscle-related side effects .

生物活性

2-Cyanopyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with cyanide sources. The synthesis typically yields high purity and can be optimized for different substituents on the pyrimidine ring. For example, one study reported the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from thiobarbituric acid with an overall yield of 92% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation demonstrated that certain cyanopyrimidine hybrids exhibited significant inhibitory effects on various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 2.56 µM to 3.43 µM , indicating potent activity compared to traditional chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound VI | MDA-MB-231 | 3.43 |

| Compound VI | MCF-7 | 2.56 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 |

| 5-Fluorouracil | MCF-7 | 17.02 |

These findings suggest that the incorporation of specific moieties into the cyanopyrimidine structure can enhance its anticancer efficacy.

COX-2 Inhibition

Another significant area of research is the inhibition of cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammation and cancer progression. Some cyanopyrimidine derivatives have shown remarkable selectivity for COX-2 over COX-1, with IC50 values as low as 0.17 µM , outperforming established COX-2 inhibitors like celecoxib .

| Compound | COX-2 IC50 (µM) | Comparison |

|---|---|---|

| Compound VII | 0.0127 | 780-fold more potent than rofecoxib |

| Celecoxib | 7.70 | Reference compound |

This selective inhibition indicates that 2-cyanopyrimidines could serve as lead compounds for developing new anti-inflammatory and anticancer drugs.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells by activating caspases and altering cell cycle progression.

- Molecular Docking Studies : These studies have elucidated how these compounds interact at the molecular level with target proteins, providing insights into their potential as therapeutics .

Study on Anticancer Activity

A study conducted by Zhang et al. evaluated a series of cyanopyrimidine derivatives against various cancer cell lines, demonstrating that certain modifications significantly increased their cytotoxicity. The most effective compound was identified with an IC50 value below 0.5 µM against NSCLC cells expressing high levels of EGFR mutations .

Study on COX-2 Inhibition

In another study focusing on COX-2 inhibition, several cyanopyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that compounds modified with benzenesulfonamide moieties showed superior inhibitory effects compared to traditional COX inhibitors .

特性

IUPAC Name |

pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-4-5-7-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHQNAXFIODVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864466 | |

| Record name | Pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-23-0 | |

| Record name | 2-Pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14080-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。